molecular formula C17H17N3OS B262615 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol

2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol

Cat. No. B262615
M. Wt: 311.4 g/mol
InChI Key: HCHVXLFBJWXJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound is a triazole derivative and has been found to exhibit a range of biological activities, making it an attractive target for drug discovery research.

Scientific Research Applications

2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. As a result, this compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to exhibit potent antifungal activity against a range of fungal species.

Mechanism of Action

The exact mechanism of action of 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and physiological effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of fungal cells. Additionally, it has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol in lab experiments is its potent biological activity, which makes it an attractive target for drug discovery research. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol. One area of interest is the development of more potent and selective analogs of this compound for use as anticancer and antifungal agents. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to evaluate the potential toxicity of this compound and its safety for use in humans.

Synthesis Methods

2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol can be synthesized using a variety of methods. One common method involves the reaction of 1,2,4-triazole with benzyl mercaptan in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with phenylacetylene and subsequently reduced with sodium borohydride to yield the final product.

properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

2-(3-benzylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)ethanol

InChI

InChI=1S/C17H17N3OS/c21-12-11-20-16(15-9-5-2-6-10-15)18-19-17(20)22-13-14-7-3-1-4-8-14/h1-10,21H,11-13H2

InChI Key

HCHVXLFBJWXJNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2CCO)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2CCO)C3=CC=CC=C3

Origin of Product

United States

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